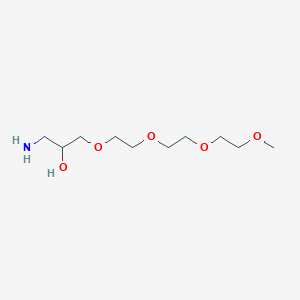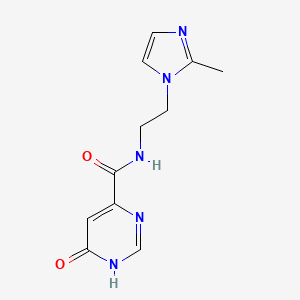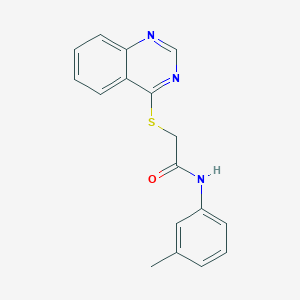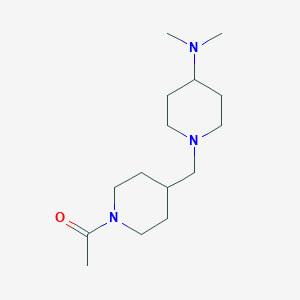![molecular formula C12H11NO4S B2994437 Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate CAS No. 749216-29-3](/img/structure/B2994437.png)
Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate is a chemical compound with the molecular formula C12H11NO4S and a molecular weight of 265.29 g/mol. This compound is characterized by its thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a benzoate ester group.
作用机制
Target of Action
Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate, a derivative of Thiazolidin-2,4-Dione (TZD), is known to stimulate the PPARγ receptor and the cytoplasmic Mur ligase enzyme . The PPARγ receptor plays a crucial role in regulating lipid metabolism and insulin sensitivity, while the Mur ligase enzyme is involved in the biosynthesis of bacterial cell walls .
Mode of Action
The compound interacts with its targets by binding to the active sites of the PPARγ receptor and the Mur ligase enzyme . This binding triggers a series of biochemical reactions that lead to changes in cellular functions. For instance, the activation of the PPARγ receptor improves insulin sensitivity, which can help manage diabetes .
Biochemical Pathways
The activation of the PPARγ receptor by the compound influences the lipid metabolism pathway and the insulin signaling pathway . These pathways play a significant role in maintaining glucose homeostasis in the body. On the other hand, the inhibition of the Mur ligase enzyme disrupts the peptidoglycan biosynthesis pathway in bacteria, leading to the weakening of their cell walls .
Result of Action
The activation of the PPARγ receptor by the compound can lead to improved insulin sensitivity, potentially offering therapeutic benefits for diabetes . The inhibition of the Mur ligase enzyme can lead to the disruption of bacterial cell wall synthesis, providing a potential antimicrobial effect .
生化分析
Biochemical Properties
Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating gene expression related to glucose and lipid metabolism . The compound’s interaction with PPARs involves binding to the receptor, leading to conformational changes that enhance or inhibit the transcription of target genes. Additionally, it has been observed to interact with enzymes involved in oxidative stress responses, thereby modulating cellular redox states .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, particularly those involved in inflammation and metabolism. For instance, it can inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing the expression of pro-inflammatory cytokines . This compound also impacts gene expression by modulating the activity of transcription factors such as PPARs, leading to altered cellular metabolism and reduced oxidative stress . Furthermore, it has been shown to affect cellular proliferation and apoptosis, making it a potential candidate for cancer therapy .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to the ligand-binding domain of PPARs, causing a conformational change that facilitates the recruitment of coactivators or corepressors . This interaction modulates the transcription of genes involved in glucose and lipid metabolism. Additionally, the compound can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . These inhibitory actions reduce the production of pro-inflammatory mediators, contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that its effects on cellular function, such as reducing oxidative stress and inflammation, are sustained over extended periods . Prolonged exposure may lead to adaptive cellular responses, potentially diminishing its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, it exhibits beneficial effects such as improved glucose metabolism and reduced inflammation . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s impact on cellular redox states and its potential to induce oxidative stress at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion . The compound also affects metabolic flux by modulating the activity of key enzymes in glucose and lipid metabolism, thereby influencing overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its uptake and distribution to target sites . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and adipose tissue .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is predominantly localized in the cytoplasm and nucleus, where it interacts with PPARs and other transcription factors . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . This precise localization is essential for its role in modulating gene expression and cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid with 2,4-thiazolidinedione in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure consistent production.
化学反应分析
Types of Reactions: Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzoate ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Derivatives with carboxylic acid groups.
Reduction: Reduced forms of the compound.
Substitution: Substituted benzoate esters.
科学研究应用
Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate is similar to other thiazolidine derivatives, such as:
4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid
(2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid
These compounds share the thiazolidine ring structure but differ in their functional groups and applications
属性
IUPAC Name |
methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-17-11(15)9-4-2-8(3-5-9)6-13-10(14)7-18-12(13)16/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDOYJQPIYQMAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C(=O)CSC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{6-Chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2994354.png)



![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2994362.png)

![6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2994364.png)
![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanol](/img/structure/B2994366.png)
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2994370.png)

![N-isopentyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2994373.png)
![N-methyl-N-[(4-piperidin-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B2994374.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2994376.png)

